molecular formula C17H10Cl2F3N3OS2 B2423510 2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-53-0

2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2423510
CAS No.: 392301-53-0
M. Wt: 464.3
InChI Key: PWMZKSBEIHKLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic derivative of the 1,3,4-thiadiazole heterocyclic scaffold, a structure recognized for its diverse pharmacological potential and utility in material science . This compound features a 1,3,4-thiadiazole core disubstituted at the 2- and 5- positions, a configuration frequently associated with potent biological activity . The molecular structure integrates a 2,4-dichlorobenzamide moiety and a [[4-(trifluoromethyl)phenyl]methyl]sulfanyl group, combining features known to enhance lipophilicity, metabolic stability, and membrane permeability, which are critical for bioavailability and target interaction . Derivatives of 1,3,4-thiadiazole are extensively investigated in medicinal chemistry for their broad spectrum of biological activities. This specific compound is of significant interest for research in two primary areas: antimicrobial and anticancer applications. In antimicrobial research, 1,3,4-thiadiazole derivatives have demonstrated superior inhibitory efficacy against a range of Gram-positive and Gram-negative bacterial strains, as well as potent activity against numerous fungal species . The structure-activity relationship (SAR) of these compounds indicates that the nature of substituents on the thiadiazole ring is crucial for its antimicrobial potency . In oncology research, the 1,3,4-thiadiazole scaffold is a key pharmacophore in the development of novel antitumor agents . These compounds can function as enzyme inhibitors—such as dihydrofolate reductase (DHFR) inhibitors —and can disrupt essential biochemical pathways, including tubulin polymerization . Their ability to interact with multiple biological targets, such as enzymes and receptors, makes them promising candidates for the development of multi-target therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2,4-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3OS2/c18-11-5-6-12(13(19)7-11)14(26)23-15-24-25-16(28-15)27-8-9-1-3-10(4-2-9)17(20,21)22/h1-7H,8H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMZKSBEIHKLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-(trifluoromethyl)benzyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while substitution of chlorine atoms can result in various substituted derivatives .

Scientific Research Applications

2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
  • 2,4-dichloro-5-(trifluoromethyl)pyrimidine
  • N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine

Uniqueness

What sets 2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2,4-Dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The molecular formula is C20H19Cl2F3N2O4SC_{20}H_{19}Cl_2F_3N_2O_4S with a molecular weight of approximately 511.34 g/mol. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. For instance:

  • A study by Alam et al. (2020) demonstrated that various 1,3,4-thiadiazole derivatives showed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer). The structure-activity relationship (SAR) suggested that modifications at the phenyl ring could enhance anticancer efficacy .
  • In vitro tests revealed that certain compounds within this class could inhibit cell proliferation effectively. For example, compounds with a trifluoromethyl substituent exhibited enhanced activity against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance:

  • Western blot analysis from studies indicated that some thiadiazole derivatives inhibit specific kinases (e.g., ERK1/2), leading to cell cycle progression disruption from G1 to S phase .
  • Molecular docking studies have shown potential interactions between these compounds and target proteins involved in cancer progression, suggesting a multi-targeted approach in their action mechanism .

Case Study 1: Cytotoxicity Evaluation

A recent evaluation of a series of thiadiazole derivatives showed that one particular compound had an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, indicating potent anticancer activity. This study employed the MTT assay for quantifying cell viability .

Case Study 2: Selectivity for Cancer Cells

Another study assessed the cytotoxic effects of various thiadiazole derivatives on both cancerous and normal cell lines. Results demonstrated a selective inhibition of cancer cells while sparing normal cells, highlighting the therapeutic potential and safety profile of these compounds .

Data Summary

Compound Cell Line IC50 Value (µg/mL) Mechanism
Thiadiazole ASK-MEL-24.27ERK1/2 inhibition
Thiadiazole BPC30.794Apoptosis induction
Thiadiazole CMCF712.57Cell cycle arrest

Q & A

Q. What are the recommended synthetic routes for preparing 2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves:

Thiadiazole Core Formation : Reacting a substituted thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .

Sulfanyl Group Introduction : Coupling the thiadiazole intermediate with 4-(trifluoromethyl)benzyl mercaptan via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the thiol .

Benzamide Conjugation : Reacting the sulfanyl-thiadiazole intermediate with 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane with triethylamine as a catalyst .
Purity Control : Monitor reactions using HPLC or TLC (silica gel, ethyl acetate/hexane eluent). Final purification via column chromatography or recrystallization (DMSO/water mixture) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation. Key signals include the trifluoromethyl group (δ ~120-125 ppm in ¹³C) and thiadiazole protons (δ 8.5-9.0 ppm in ¹H) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H⁺] = 528.02 g/mol) .
  • X-ray Crystallography : For definitive confirmation of crystal structure and intermolecular interactions (e.g., hydrogen bonding in the thiadiazole ring) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :
  • In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 µM. IC₅₀ values < 50 µM indicate potential anticancer activity .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC values ≤ 31.25 µg/mL suggest efficacy .
  • Data Table :
Activity TypeCell Line/OrganismIC₅₀/MIC RangeReference
AnticancerMCF-7Not specified
AntimicrobialGram-positive bacteria16–31.25 µg/mL

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (70–100°C), solvent (DMF vs. DMSO), and catalyst loading. For example, increasing DMF volume by 20% improved thiadiazole ring formation yield by 15% in similar compounds .
  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis of the benzamide group) by controlling residence time and mixing efficiency .

Q. What strategies are recommended to elucidate the mechanism of action of this compound in anticancer assays?

  • Methodological Answer :
  • Molecular Docking : Screen against targets like topoisomerase II or tubulin using AutoDock Vina. The trifluoromethyl group may enhance hydrophobic binding to enzyme active sites .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptosis induction in treated cancer cells. A >30% increase in apoptotic cells at 25 µM suggests a pro-apoptotic mechanism .
  • Western Blotting : Validate protein targets (e.g., Bcl-2 downregulation, caspase-3 activation) .

Q. How should researchers address discrepancies in biological activity data across studies (e.g., varying MIC values)?

  • Methodological Answer :
  • Replication Studies : Repeat assays under standardized conditions (e.g., Mueller-Hinton broth for antimicrobial tests) to rule out protocol variability .
  • Analytical Validation : Confirm compound stability via HPLC before assays. Degradation products (e.g., free thiols) may alter activity .
  • Strain-Specific Factors : Test additional microbial strains or cancer cell lines with known resistance profiles to identify structure-activity trends .

Q. What approaches are effective for designing derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • SAR Studies : Modify substituents systematically:
  • Replace 2,4-dichlorophenyl with 4-fluorophenyl to reduce steric hindrance.
  • Introduce sulfone groups (via oxidation of sulfanyl) to improve water solubility .
  • ADMET Prediction : Use SwissADME to optimize logP (target < 3) and metabolic stability. The trifluoromethyl group may reduce CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.